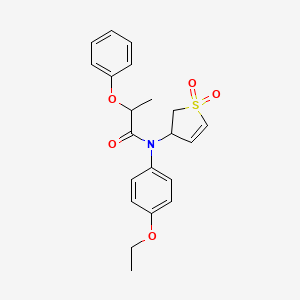
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a thiophene ring with dioxo substituents, which contribute to its reactivity and interactions within biological systems. The presence of ethoxy and phenoxy groups enhances its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N2O4S, and it possesses a CAS number that allows for its identification in chemical databases. The structural formula includes various functional groups, suggesting potential reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O4S |
| CAS Number | [Specific CAS number to be included] |
| Functional Groups | Thiophene, Dioxo, Ethoxy, Phenoxy |
| Solubility | [Details on solubility if available] |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiophene ring and the dioxo moiety may play crucial roles in this activity by interacting with microbial enzymes or cellular structures.
Anticancer Activity
Some studies have suggested that derivatives of this compound may possess anticancer properties. The ability of the thiophene ring to participate in π-π interactions with aromatic residues in proteins could enhance its efficacy against cancer cells by disrupting critical protein functions involved in cell proliferation.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial or tumor cell survival.
- Protein Binding : The unique structure allows for binding to various protein targets, potentially altering their function.
- Reactive Oxygen Species (ROS) Generation : The dioxo group may facilitate the generation of ROS, contributing to its antimicrobial and anticancer effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of compounds structurally similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at concentrations ranging from 10 to 100 µM. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-26-19-11-9-17(10-12-19)22(18-13-14-28(24,25)15-18)21(23)16(2)27-20-7-5-4-6-8-20/h4-14,16,18H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPFBYMXUWDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














